molecular formula C18H21ClN2O5 B12835339 diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate

diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate

Cat. No.: B12835339
M. Wt: 380.8 g/mol
InChI Key: ZFOBQCCKAYMCAU-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.

    Amidation: The chlorinated indole is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives with alcohol or amine functionalities.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[3-(1H-indol-2-yl)propanoylamino]propanedioate: Lacks the chloro group, which may affect its biological activity.

    Diethyl 2-[3-(5-bromo-1H-indol-2-yl)propanoylamino]propanedioate: Contains a bromo group instead of a chloro group, which can lead to different reactivity and biological properties.

Uniqueness

Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate is unique due to the presence of the chloro group at the 6-position of the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21ClN2O5

Molecular Weight

380.8 g/mol

IUPAC Name

diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate

InChI

InChI=1S/C18H21ClN2O5/c1-3-25-17(23)16(18(24)26-4-2)21-15(22)8-7-13-9-11-5-6-12(19)10-14(11)20-13/h5-6,9-10,16,20H,3-4,7-8H2,1-2H3,(H,21,22)

InChI Key

ZFOBQCCKAYMCAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)CCC1=CC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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